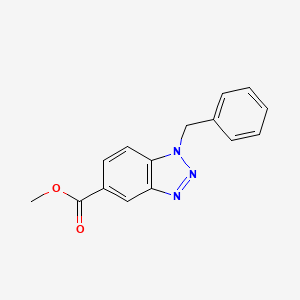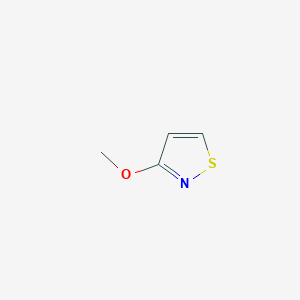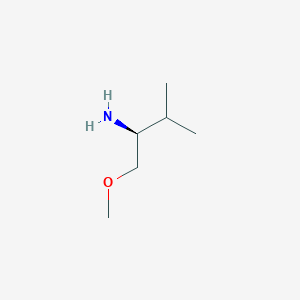
(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-methoxy-4-(methylsulfanyl)benzoic acid, has been explored using readily available starting materials like 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. Two alternative approaches have been developed, yielding the final product in total yields of 17% and 37%, respectively. The approach starting from 2-methyl-5-nitrophenol is highlighted as more process-oriented and applicable in the resynthesis of cardiotonic drugs Sulmazole and Isomazole .
Molecular Structure Analysis
While the molecular structure of 2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine is not analyzed in the provided papers, the structure of a related compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, is studied. This compound is a nitrogen analog of stilbene and has been synthesized through a single-step process .
Chemical Reactions Analysis
The compound (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine has been investigated for its ability to inhibit tyrosinase activity, which is a key enzyme in the biosynthesis of melanin. By inhibiting this enzyme, the compound effectively reduces melanin production, which is a significant reaction in the context of hyper-pigmentation treatments .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine include its UV-blocking effect, particularly in the UV-B band, and its superoxide dismutase (SOD)-like activity. The SOD-like activity indicates that the compound can protect against auto-oxidation. These properties suggest that the compound could be used as a skin whitening agent due to its ability to inhibit melanin production and protect the skin from UV radiation .
Safety And Hazards
According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine" . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-methoxy-N-[(4-methylsulfanylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-10(9-14-2)13-8-11-4-6-12(15-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPCZQPPXQUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389572 | |
| Record name | SBB007244 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine | |
CAS RN |
355816-32-9 | |
| Record name | SBB007244 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3022773.png)









![2-Methylthiazolo[5,4-b]pyridine](/img/structure/B3022789.png)